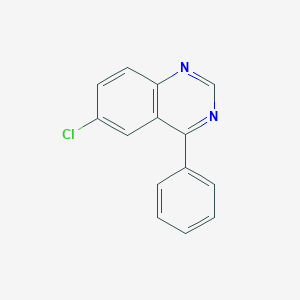

6-Chloro-4-phenylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBMNDBLYNSIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-phenylquinazoline

Executive Summary: this compound is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its unique structural features—a fused benzene and pyrimidine ring system, a chlorine atom at the 6-position, and a phenyl group at the 4-position—confer specific physicochemical properties that are pivotal for its role in drug discovery and development.[1] Understanding these characteristics, from solubility and ionization constants to spectroscopic behavior, is fundamental for researchers aiming to leverage this molecule as a synthetic intermediate or a pharmacologically active agent. This guide provides a comprehensive technical overview of these properties, grounded in established analytical methods and field-proven insights for professionals in chemical and pharmaceutical research.

The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to form the core of numerous compounds with a wide spectrum of biological activities, enabling interaction with diverse biological targets.[1]

Significance in Therapeutic Applications

Quinazoline derivatives are integral to a multitude of clinically approved drugs and investigational agents. Their therapeutic applications are extensive and include:

-

Anticancer Agents: Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of cell proliferation in various cancers.[1][2]

-

Antimicrobial and Anti-inflammatory Agents: The scaffold is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3]

-

Other CNS and Cardiovascular Applications: The structural versatility of quinazolines has been exploited to develop anticonvulsant and antihypertensive drugs.[1]

Profile of this compound as a Key Research Intermediate

Within this broad class of compounds, this compound stands out as a key synthetic precursor. The chlorine atom at the 6-position and the phenyl group at the 4-position provide a unique electronic and steric profile. The chloro-substituent, in particular, serves as a versatile handle for further chemical modification, allowing for the synthesis of extensive libraries of novel derivatives for biological screening.[4] Its physicochemical properties are the primary determinants of its reaction kinetics, purification strategies, and its behavior in biological assays.

Core Physicochemical Characteristics

A precise understanding of the fundamental physicochemical properties of this compound is the starting point for any research and development endeavor. These properties dictate its handling, reactivity, and formulation potential.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₁₄H₉ClN₂ | PubChem[5] |

| Molecular Weight | 240.69 g/mol | PubChem[5] |

| Monoisotopic Mass | 240.0454260 Da | PubChem[5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | PubChem[5] |

| InChI Key | PDVBMNDBLYNSIS-UHFFFAOYSA-N | PubChem[5] |

| Physical Form | Solid (predicted) | --- |

| Melting Point | Not available in searched literature. | [6][7] |

| Boiling Point | Not available in searched literature. | [6] |

| XLogP3 (Lipophilicity) | 3.3 | PubChem[5] |

Solubility and Dissolution Behavior

Solubility is a critical parameter in drug development, influencing everything from reaction conditions in synthesis to bioavailability and formulation in pharmacology.[2] For a molecule like this compound, which is often a starting material, knowing its solubility in common organic solvents is essential for designing efficient reaction and purification protocols.

Importance in a Research Context

The predicted lipophilicity (XLogP3 of 3.3) suggests that this compound is poorly soluble in aqueous media but should exhibit good solubility in many organic solvents.[5] This is a typical characteristic of aromatic heterocyclic compounds. In drug discovery, poor aqueous solubility can hinder in vitro assay performance and lead to challenges in developing suitable oral formulations. Therefore, accurate determination of its solubility profile is a prerequisite for its advancement.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a crystalline compound.[8][9] It provides a direct measure of the solute mass in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., DMSO, Ethanol, Acetonitrile) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Calibrated pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Alternatively, centrifuge the suspension at a constant temperature to pellet the excess solid.[8]

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, pass the solution through a syringe filter.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the solid residue is achieved.[8]

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken. The result is typically expressed in mg/mL or mol/L.[8]

Caption: Workflow for Gravimetric Solubility Determination.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and indicates the extent of ionization at a given pH. For nitrogen-containing heterocyclic compounds like quinazolines, the pKa is critical as it influences solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[10][11]

Role of pKa in Pharmacokinetics

The basicity of the quinazoline nitrogen atoms allows the molecule to be protonated. The pKa value corresponds to the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. This equilibrium affects:

-

Absorption: The neutral form is generally more lipid-soluble and can more easily cross biological membranes, such as the intestinal wall.

-

Distribution: The extent of binding to plasma proteins can be pH-dependent.

-

Formulation: The pKa dictates the choice of salts and buffers for creating stable and soluble drug formulations.

Experimental Protocol: Spectrophotometric pH Titration

This method is well-suited for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes upon ionization.[12] Given the aromatic nature of this compound, this technique is highly applicable.

Objective: To determine the pKa of this compound by measuring the change in its UV absorbance as a function of pH.

Materials:

-

This compound stock solution (in a co-solvent like methanol or DMSO)

-

A series of buffers covering a wide pH range (e.g., pH 1 to 10)

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer with quartz cuvettes

-

Concentrated HCl and NaOH for pH adjustment

Methodology:

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1, fully protonated form) and a highly basic solution (e.g., pH 10, neutral form). Identify the wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to different buffers of known pH. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the pKa.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength (λ_max_).

-

Data Analysis: Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.[12]

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[12] Mathematically, this can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)] Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quinazoline derivatives exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system. Typically, two main absorption bands are observed in a solvent like acetonitrile or DMSO:[13][14]

-

Short-wavelength band (240–300 nm): Attributed to π → π* transitions within the aromatic rings.[13]

-

Long-wavelength band (310–425 nm): Attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atoms.[13] The exact position and intensity of these bands are influenced by substituents on the quinazoline ring. The chlorine at the 6-position and the phenyl group at the 4-position will modulate these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific, verified spectra for this compound were not found in the initial search, a predicted spectrum based on its structure and data from similar compounds would include:[15][16]

-

¹H NMR:

-

Signals in the aromatic region (approx. 7.4-9.6 ppm).

-

Distinct multiplets for the protons on the phenyl ring.

-

Signals for the three protons on the chlorinated benzene portion of the quinazoline core, with splitting patterns determined by their positions relative to each other and the chlorine atom.

-

A characteristic singlet for the proton at the 2-position of the quinazoline ring.

-

-

¹³C NMR:

-

Signals corresponding to each of the 14 carbon atoms.

-

Quaternary carbon signals (e.g., C4, C6, and the ipso-carbon of the phenyl group) would be identifiable.

-

The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

-

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

-

Expected Molecular Ion (M⁺): A peak at m/z ≈ 240.

-

Isotopic Pattern: A crucial feature will be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks: [M]⁺ at m/z 240 and [M+2]⁺ at m/z 242, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.[15]

-

Fragmentation: Common fragmentation patterns for quinazolines would involve the loss of small molecules or cleavage at the phenyl-quinazoline bond. The most abundant fragment ion is often observed at m/z 205, corresponding to the loss of the chlorine atom.[15]

Chemical Reactivity and Stability

The physicochemical properties of this compound also govern its chemical behavior.

-

Key Reactive Sites: The quinazoline ring is an electron-deficient system. The chlorine atom at the 4-position in related 4-chloroquinazolines is known to be highly susceptible to nucleophilic substitution, providing a common route to synthesize 4-aminoquinazoline derivatives like EGFR inhibitors.[4] While this compound has the chlorine at the 6-position, the C4 position remains a key site for potential reactions.

-

Stability: Quinazoline derivatives are generally stable compounds. However, their stability in solution can be solvent and temperature-dependent. For instance, some derivatives show greater stability in water compared to DMSO over long periods.[14][17] Stability studies, often monitored by UV-Vis or HPLC, are crucial before using the compound in prolonged biological experiments.

Correlation of Physicochemical Properties with Drug Development Potential

The journey of a compound from a laboratory curiosity to a therapeutic agent is guided by its physicochemical properties. Each parameter is a critical filter in the drug development pipeline.

Caption: Relationship between physicochemical properties and drug development stages.

Conclusion

This compound is more than just a chemical structure; it is a molecule defined by a specific set of physicochemical properties that are intrinsically linked to its potential. Its aromaticity and substitution pattern give rise to a distinct spectroscopic fingerprint. Its poor aqueous solubility and predictable basicity present both challenges and opportunities for medicinal chemists, guiding synthetic strategy and formulation science. A thorough, quantitative understanding of these core characteristics, obtained through the robust experimental protocols detailed in this guide, is not merely an academic exercise but a fundamental requirement for unlocking the full therapeutic potential of the quinazoline scaffold.

References

-

UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. - SemOpenAlex. Available at: [Link]

-

This compound | C14H9ClN2 | CID 609679 - PubChem. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

-

This compound-2-carbaldehyde | C15H9ClN2O | CID 555754 - PubChem. Available at: [Link]

-

What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF - ResearchGate. Available at: [Link]

-

Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Available at: [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media - FULIR. Available at: [Link]

-

(A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. Available at: [Link]

-

6-chloro-2-methyl-4-phenylquinazoline - C15H11ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

This compound-2-carboxylic acid | C15H9ClN2O2 | CID 21817693. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

-

6-Chloro-2-methoxy-4-phenylquinazoline | C15H11ClN2O | CID 742338 - PubChem. Available at: [Link]

-

STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. Available at: [Link]

-

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem. Available at: [Link]

-

Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link]

-

6-chloro-2-(chloromethyl)-4-phenylquinazoline - C15H10Cl2N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

This compound-2-CARBALDEHYDE - gsrs. Available at: [Link]

-

6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol - Omsynth Lifesciences. Available at: [Link]

-

Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

6-Nitro-7-chloro-4-hydroxy quinazoline - Sarex. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H9ClN2 | CID 609679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4015-28-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cibtech.org [cibtech.org]

- 10. metaphactory [semopenalex.org]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 17. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Spectral Characterization of 6-Chloro-4-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectral data for 6-chloro-4-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features. Where experimental data is not publicly available, we will present predicted data based on closely related analogs, with clear justifications for these predictions.

Synthesis and Molecular Structure

The synthesis of this compound can be approached through several established methods for quinazoline ring formation. A common and effective strategy involves the cyclocondensation of a substituted anthranilamide with an appropriate benzaldehyde derivative, followed by chlorination. This multi-step synthesis provides a reliable route to the target compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This method is adapted from established procedures for the synthesis of similar 6-halo-4-chloro-2-phenylquinazolines.[1]

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Atom Numbering

The structural formula of this compound with the atom numbering used for spectral assignments is shown below. This numbering scheme is consistent with IUPAC nomenclature for heterocyclic systems and will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on data from analogous compounds, such as 2-phenylquinazoline and other substituted quinazolines.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline core and the phenyl ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the anisotropic effects of the aromatic rings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.4 | s | - |

| H-5 | ~8.2 | d | J = 8.8 |

| H-7 | ~7.9 | dd | J = 8.8, 2.2 |

| H-8 | ~8.3 | d | J = 2.2 |

| H-2'/H-6' | ~7.8 | m | - |

| H-3'/H-4'/H-5' | ~7.5 | m | - |

Interpretation:

-

H-2: This proton is attached to a carbon between two nitrogen atoms, leading to a significant downfield shift. It is expected to appear as a sharp singlet.

-

H-5, H-7, H-8: These protons form an ABC spin system on the chlorinated benzene ring of the quinazoline core. H-8 is expected to be the most downfield of the three due to the deshielding effect of the adjacent nitrogen and the chlorine at position 6. It will likely appear as a doublet with a small meta-coupling constant. H-5 will be a doublet with a larger ortho-coupling constant, and H-7 will be a doublet of doublets.

-

Phenyl Protons (H-2'/H-6' and H-3'/H-4'/H-5'): These protons will appear as complex multiplets in the aromatic region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show 12 distinct signals, as two pairs of carbons in the phenyl ring are equivalent. The chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 |

| C-4 | ~168 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~129 |

| C-8a | ~150 |

| C-1' | ~137 |

| C-2'/C-6' | ~130 |

| C-3'/C-5' | ~129 |

| C-4' | ~131 |

Interpretation:

-

C-2 and C-4: These carbons are part of the pyrimidine ring and are bonded to nitrogen atoms, resulting in significant downfield shifts.

-

C-6: The carbon atom bonded to the chlorine atom will be deshielded.

-

Quaternary Carbons (C-4a, C-8a, C-1'): These carbons will typically show lower intensity signals.

Caption: Proposed mass fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectral data for this compound. While direct experimental NMR and IR data are not widely available, this guide offers robust predictions based on established spectroscopic principles and data from closely related compounds. The provided mass spectrometry data offers clear evidence for the compound's molecular weight and fragmentation behavior. The proposed synthesis and detailed spectral interpretations serve as a valuable resource for researchers working with this and similar quinazoline derivatives, aiding in compound identification, purity assessment, and further structural modifications.

References

-

SpectraBase. 6-CHLORO-2-ETHYL-4-PHENYLQUINAZOLINE. [Link]

- Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. RSC Advances, 6(84), 80838-80842.

-

PubChem. 6-Chloro-2-methyl-4-phenylquinazoline. [Link]

-

PubChem. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

-

PubChem. This compound. [Link]

-

PubChem. This compound-2-carbaldehyde. [Link]

- de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978.

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2): A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, substituted pyridine derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2), a compound of significant interest for researchers, chemists, and drug development professionals.

With its distinct arrangement of a nucleophilic amino group and an electrophilically versatile bromine atom on a methyl-substituted pyridine core, this molecule serves as a critical and highly adaptable intermediate.[1] Its structural features allow for a diverse array of chemical modifications, making it a favored scaffold in the synthesis of complex molecules, particularly in the realm of targeted therapies.[2][3] This guide will elucidate the core characteristics of this compound, detail a field-proven synthesis protocol, explore its pivotal role in the development of kinase inhibitors, and outline a comprehensive analytical characterization workflow.

Part 1: Core Molecular and Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic campaigns. 2-Amino-5-bromo-4-methylpyridine is a pale yellow crystalline solid under standard conditions.[1] The key physicochemical data for this compound are summarized below, providing a quantitative foundation for its handling, reaction setup, and purification.

Table 1: Core Physicochemical Properties of 2-Amino-5-bromo-4-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 98198-48-2 | [2][4] |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Pale yellow to white crystalline solid | [1][2] |

| Melting Point | 148-151 °C | [2][5] |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [2][5] |

| Density | ~1.6 g/cm³ | [2] |

| Flash Point | 107.5 ± 25.9 °C | [2] |

| Solubility | Soluble in methanol and DMF | [1][6] |

| Purity (Typical) | ≥98.0% | [2] |

These properties, particularly the well-defined melting point and solubility characteristics, are critical for laboratory handling, reaction monitoring, and the design of effective purification strategies. Proper storage in a cool, well-ventilated environment is essential to maintain its stability and purity.[2]

Part 2: Synthesis Protocol: Selective Bromination of 2-Amino-4-methylpyridine

The efficient and selective synthesis of 2-Amino-5-bromo-4-methylpyridine is crucial for its utility as a building block. Traditional bromination methods often employed harsh reagents like Br₂/HBr, which could lead to a mixture of products, including the undesired 3-bromo and 3,5-dibromo isomers, complicating purification and reducing overall yield.[7][8]

The modern, preferred method utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent. This approach offers significant advantages, including higher yields (up to 80%), greater selectivity for the desired 5-bromo isomer, and milder reaction conditions, which are more amenable to laboratory scale-up.[7][8]

Objective:

To synthesize 2-Amino-5-bromo-4-methylpyridine via a highly selective electrophilic aromatic substitution reaction using N-Bromosuccinimide (NBS).

Reaction Scheme:

Caption: Electrophilic bromination of 2-Amino-4-methylpyridine.

Materials and Equipment:

-

2-Amino-4-methylpyridine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0 eq.)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask under an ice bath, dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (150 ml).[7][9] Stir until all the solid has dissolved. The initial cooling is critical to control the exothermicity of the bromination reaction.

-

Addition of Brominating Agent: Prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF and add it dropwise to the reaction mixture using a dropping funnel.[8][9] Maintaining a low temperature during addition is key to ensuring high selectivity for the 5-position.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[7][8]

-

Monitoring: The reaction progress must be diligently monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[9] This self-validating step prevents premature workup and ensures maximum conversion.

-

Product Isolation: Upon completion, pour the reaction mixture into water. This will cause the product to precipitate as a brown solid.[8][9]

-

Initial Purification: Filter the solid using a Büchner funnel and wash thoroughly with deionized water to remove DMF and other water-soluble impurities.[7][9]

-

Final Purification: The dried solid is then washed with acetonitrile (164 ml).[8][9] This step is crucial for removing any remaining unreacted starting material or organic by-products, yielding the final, purified product.

-

Drying and Yield: Filter the solid again and dry it completely. The expected outcome is a brown or pale yellow solid with a reported yield of approximately 80% (42 g for the described scale).[8][9]

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Part 3: Application in Drug Development - A Scaffold for Kinase Inhibitors

The true value of 2-Amino-5-bromo-4-methylpyridine is realized in its application as a versatile intermediate for creating more complex, biologically active molecules.[2] It is a critical building block in the synthesis of kinase inhibitors, a class of targeted therapy drugs that function by blocking the action of protein kinases.[1]

Polo-like Kinase 4 (PLK4) Inhibition:

A key therapeutic target for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, an essential process for cellular division.[1] In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[1] Therefore, inhibiting PLK4 presents a promising therapeutic strategy for cancer treatment.

Derivatives of 2-Amino-5-bromo-4-methylpyridine are specifically designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they competitively inhibit the binding of ATP, thereby blocking the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication.[1]

Mechanism of Action Diagram:

Caption: Inhibition of the PLK4 signaling pathway.

The dual functionality of the scaffold is key here. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups to explore the structure-activity relationship (SAR).[8][9] Simultaneously, the amino group can be acylated or otherwise modified to fine-tune the molecule's properties, such as solubility and cell permeability.[3]

Part 4: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating system of analysis.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the first-line technique for structural confirmation. For 2-Amino-5-bromo-4-methylpyridine, the expected proton NMR spectrum in CDCl₃ would show characteristic signals: a singlet for the methyl protons (~2.28 ppm), a singlet for the amino protons (~4.48 ppm), and two singlets for the aromatic protons on the pyridine ring (~6.41 ppm and ~8.08 ppm).[8] The integration of these signals should correspond to a 3:2:1:1 ratio.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. For 2-Amino-5-bromo-4-methylpyridine (MW: 187.04 g/mol ), the mass spectrum would show a molecular ion peak (M+) and/or a protonated molecular ion peak (M+1) at m/z 188.[8] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be visible in the molecular ion cluster, providing definitive evidence of the presence of a single bromine atom.

-

-

Infrared (IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 2-Amino-5-bromo-4-methylpyridine would include N-H stretching vibrations for the amino group and C=C/C=N stretching vibrations characteristic of the pyridine ring.

-

Chromatographic Analysis:

-

Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A validated HPLC method can provide a precise percentage of the main component and detect any impurities.

Analytical Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [m.chemicalbook.com]

- 6. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological Screening of a 6-Chloro-4-phenylquinazoline Library: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview for the biological screening of a 6-chloro-4-phenylquinazoline library, a class of compounds with significant potential in oncology drug discovery. We will delve into the rationale behind the library's synthesis, detailed protocols for key biological assays, and the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel therapeutic agents.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents to modulate pharmacological properties. The 4-phenylquinazoline moiety, in particular, has emerged as a key pharmacophore for targeting critical cancer-related proteins. The incorporation of a chloro group at the 6-position can further enhance the anticancer effects of these derivatives.[3] This guide focuses on the systematic biological evaluation of a library of this compound analogs to identify lead compounds for further development.

Synthesis of the this compound Library

The construction of a diverse this compound library is a critical first step. A common and efficient synthetic strategy begins with the commercially available precursor, 2-amino-5-chlorobenzophenone. The general synthetic route involves a multi-step process, including the formation of the quinazolinone core, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce diversity at the 4-position.

A plausible synthetic pathway is outlined below:

Caption: General workflow for the synthesis of a this compound library.

Primary Biological Screening: Assessing Antiproliferative Activity

The initial phase of screening aims to identify compounds that inhibit cancer cell growth. A robust and high-throughput method for this is the MTT assay, which measures cell viability.

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay in a 96-Well Plate Format

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound library compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Antiproliferative Activity of Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline-based imidazole hybrid | A549 | 1.32 | [8] |

| Quinazoline-based imidazole hybrid | MCF-7 | 3.24 | [8] |

| Quinazoline-based imidazole hybrid | HCT-116 | 0.16 | [8] |

| Quinazoline derivative | MCF-7 | 5.59 | [8] |

| Quinazoline derivative | HCT-116 | 5.60 | [8] |

| Deguelin analogue | A549 | 6.62 | [9] |

| Deguelin analogue | HCT116 | 3.43 | [9] |

| Deguelin analogue | MCF-7 | < 10 | [9] |

Secondary Screening and Mechanism of Action Studies

Compounds that exhibit significant antiproliferative activity in the primary screen are advanced to secondary assays to elucidate their mechanism of action. Based on the known biological activities of the quinazoline scaffold, two primary targets are often investigated: Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.

EGFR Kinase Inhibition Assay

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][10] The EGFR signaling pathway is a complex network that, when dysregulated, can lead to uncontrolled cell growth.

Caption: Simplified diagram of the EGFR signaling pathway.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for EGFR

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and high-throughput method for measuring inhibitor binding to a kinase.[6]

-

Reagent Preparation:

-

Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

-

Prepare serial dilutions of the test compounds in 1X kinase buffer.

-

Prepare a 2X kinase/Eu-labeled anti-tag antibody mixture in 1X kinase buffer.

-

Prepare a 4X Alexa Fluor™ labeled kinase tracer solution in 1X kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 4 µL of the test compound or control.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to initiate the reaction.[11]

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[6]

-

Data Analysis and Interpretation

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine binding site on β-tubulin, leading to a disruption of microtubule dynamics and cell cycle arrest.[11]

Caption: Mechanism of action for colchicine-site tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer.

-

Prepare 10X stocks of test compounds, a known inhibitor (e.g., nocodazole), a known enhancer (e.g., paclitaxel), and a vehicle control.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add 5 µL of the 10X test compound or control to the appropriate wells.

-

Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Data Analysis and Interpretation

The fluorescence intensity is plotted against time to generate polymerization curves. The effect of the compounds is quantified by measuring parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at the plateau. IC50 values for inhibition of tubulin polymerization can be calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To confirm the cellular effects of tubulin polymerization inhibitors, cell cycle analysis is performed. Compounds that disrupt microtubule formation typically cause an accumulation of cells in the G2/M phase of the cell cycle.[5]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound at its IC50 concentration for a period that allows for at least one cell cycle (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Cell Fixation:

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

-

Data Analysis and Interpretation

The DNA content of the cells is plotted as a histogram. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An increase in the percentage of cells in the G2/M phase in compound-treated samples compared to the control indicates cell cycle arrest at this stage.

Conclusion and Future Directions

The systematic biological screening of a this compound library, as outlined in this guide, provides a robust framework for the identification and characterization of novel anticancer drug candidates. The multi-tiered approach, from broad antiproliferative screening to specific mechanism of action studies, allows for the efficient selection of promising lead compounds. Future work on identified hits would involve further structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity studies in preclinical models of cancer.

References

-

Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. PubMed. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

-

Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. Available at: [Link]

-

Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. NIH. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

-

Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available at: [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. Available at: [Link]

-

3-amino-6-chloro-4-phenyl-3,4-dihydro-4-quinazolinol. Chemical Synthesis Database. Available at: [Link]

-

6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H). NIH. Available at: [Link]

-

Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]

-

Epidermal growth factor receptor. Wikipedia. Available at: [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

-

MTT assay. Wikipedia. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

-

cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

-

Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

-

LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

-

Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

- Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - CH [thermofisher.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. 3,3′-Bis(4-chlorophenyl)-2,2′-(m-phenylenedioxy)diquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloro-4-phenylquinazoline Derivatives

For Immediate Distribution

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a recurring motif in a multitude of clinically approved anticancer agents.[1] Its rigid, heterocyclic structure provides an ideal backbone for designing molecules that can selectively interact with the ATP-binding pockets of various protein kinases.[2][3] The 6-chloro-4-phenylquinazoline scaffold, in particular, has been the subject of extensive research, with derivatives showing potent inhibitory activity against several key oncogenic kinases.[4][5] Understanding the precise mechanism by which these compounds exert their cytotoxic effects is paramount for their development as next-generation therapeutics.

This guide will navigate the user through a systematic approach to:

-

Confirming the primary mechanism of kinase inhibition.

-

Identifying specific kinase targets.

-

Elucidating the downstream cellular consequences of target engagement.

-

Validating the anticancer activity in relevant cellular models.

Part 1: Foundational Analysis – Is Kinase Inhibition the Primary Mechanism?

The initial hypothesis for a quinazoline-based compound is often inhibition of protein kinases.[2][3] The following experimental workflow outlines the initial steps to confirm this hypothesis.

Caption: Initial workflow to confirm kinase inhibition.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based kinase assay to screen the this compound derivative against a panel of kinases.

Principle: This assay measures the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by the test compound indicates inhibition.

Materials:

-

Recombinant kinases of interest (e.g., EGFR, Src, VEGFR2)

-

Specific peptide substrates for each kinase

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent

-

This compound derivative (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Causality Behind Experimental Choices:

-

Luminescence-based detection: Offers high sensitivity and a broad dynamic range, suitable for high-throughput screening.

-

DMSO as solvent: Ensures the solubility of the hydrophobic quinazoline derivatives. The final concentration should be kept low (typically <1%) to avoid solvent-induced artifacts.

-

Positive control: Staurosporine, a potent but non-selective kinase inhibitor, is used to validate the assay's performance.

Part 2: Target Identification and Validation

Once kinase inhibition is confirmed, the next crucial step is to identify the specific kinase(s) targeted by the this compound derivative.

Key Potential Kinase Targets for Quinazoline Scaffolds

Based on extensive literature, the following kinase families are primary candidates for inhibition by quinazoline derivatives:[2][4][6]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2]

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[7]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases crucial for angiogenesis.[6]

-

p21-Activated Kinase 4 (PAK4): A serine/threonine kinase implicated in cancer cell motility and invasion.[8]

Caption: Key signaling pathways often targeted by quinazoline derivatives.

Experimental Protocol 2: Western Blot Analysis for Target Validation

This protocol is designed to assess the phosphorylation status of a specific kinase and its downstream effectors in a cellular context.

Principle: Western blotting allows for the detection and quantification of specific proteins from a complex mixture. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine the effect of the inhibitor on its activity.

Materials:

-

Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

-

This compound derivative

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of the this compound derivative for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL reagent. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-EGFR) to confirm equal loading.

Causality Behind Experimental Choices:

-

Phospho-specific antibodies: These are crucial for directly assessing the inhibitory effect on the kinase's catalytic activity.

-

Total protein antibodies: Serve as a loading control to ensure that any observed decrease in phosphorylation is not due to a decrease in the total amount of the protein.

-

Downstream effectors: Probing for downstream signaling molecules (e.g., Akt, ERK) provides evidence that the inhibition of the primary target has a functional consequence on the signaling pathway.

Part 3: Cellular Phenotypic Assays

The ultimate goal is to demonstrate that the inhibition of the identified kinase target by the this compound derivative translates into a desired anticancer phenotype.

Experimental Protocol 3: Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound derivative

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a defined period (e.g., 48 or 72 hours).

-

Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Signal Measurement: For MTT, add the solubilization solution to dissolve the formazan crystals. For CCK-8, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Causality Behind Experimental Choices:

-

Multiple cell lines: Testing the compound on a panel of cell lines with known genetic backgrounds (e.g., different kinase expression levels or mutations) can provide insights into its spectrum of activity and potential biomarkers of sensitivity.

-

Time-course experiment: Assessing cell viability at different time points can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Part 4: Target Engagement in a Cellular Environment

Confirming that the compound binds to its intended target within the complex milieu of a living cell is a critical validation step.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (the quinazoline derivative) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability as an indicator of target engagement.

Materials:

-

Intact cells or cell lysate

-

This compound derivative

-

PBS and lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Apparatus for protein quantification (e.g., Western blot, ELISA)

Procedure:

-

Treatment: Treat intact cells or cell lysate with the this compound derivative or vehicle control.

-

Heating: Aliquot the samples and heat them to a range of temperatures using a thermal cycler.

-

Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble protein fraction from the aggregated, denatured protein.

-

Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

-

Intact cells vs. lysate: Performing CETSA in intact cells provides evidence of target engagement in a more physiologically relevant context, taking into account cell permeability and intracellular concentrations.

-

Dose-response CETSA: By varying the compound concentration at a fixed temperature, one can generate a dose-response curve for target engagement, which can be compared to the cellular IC₅₀ values.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical this compound Derivative

| Kinase Target | IC₅₀ (nM) |

| EGFR | 15 |

| Src | 150 |

| VEGFR2 | 300 |

| PAK4 | >1000 |

| Kinase X | >1000 |

Table 2: Cellular Activity of a Hypothetical this compound Derivative

| Cell Line | Target Expression | IC₅₀ (µM) |

| A549 | High EGFR | 0.5 |

| HCT116 | Moderate EGFR | 2.1 |

| MCF-7 | Low EGFR | >10 |

Conclusion

The systematic investigation of the mechanism of action of this compound derivatives is a multi-faceted process that requires a combination of biochemical, cellular, and biophysical assays. By following the logical progression outlined in this guide, researchers can build a robust and comprehensive understanding of how these promising compounds exert their anticancer effects. This knowledge is crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Retrieved from [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). PubMed. Retrieved from [Link]

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved from [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. Retrieved from [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Pharmacology. Retrieved from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (n.d.). American Association for Cancer Research. Retrieved from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Elsevier. Retrieved from [Link]

-

Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a highly selective c-Src kinase inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, and evaluation of substituted 6-amide-4-anilinoquinazoline derivatives as c-Src inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). PubMed. Retrieved from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). PubMed. Retrieved from [Link]

-

Concurrent inhibition of ALK and SRC kinases disrupts the ALK lung tumor cell proteome. (n.d.). ScienceDirect. Retrieved from [Link]

-

SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved from [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6-Chloro-4-phenylquinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-4-phenylquinazoline in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its known physicochemical properties with established principles of solubility to offer predictive insights. Furthermore, it details robust experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound, enabling them to optimize experimental conditions, formulation development, and in-vitro assay design.

Introduction to this compound and its Significance

This compound is a substituted quinazoline, a class of compounds known for a wide spectrum of biological activities. The quinazoline scaffold is a core structure in numerous pharmaceuticals, including anticancer and antimalarial agents.[1][2] The specific substitutions of a chloro group at the 6-position and a phenyl group at the 4-position on the quinazoline ring system of this compound create a unique molecule with distinct physicochemical properties that dictate its behavior in various chemical and biological systems.

Understanding the solubility of this compound in organic solvents is a critical prerequisite for its successful application in research and development. Solubility directly impacts:

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and yield.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent at various temperatures.

-

Formulation Development: For a compound to be developed as a therapeutic agent, its solubility in pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

In-Vitro and In-Vivo Testing: The design of biological assays requires the compound to be dissolved in a solvent that is compatible with the biological system and does not interfere with the assay results.

Physicochemical Properties Influencing Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClN₂ | PubChem[3] |

| Molecular Weight | 240.69 g/mol | PubChem[3] |

| Calculated XLogP3 | 3.3 | PubChem[3] |

The calculated XLogP3 value of 3.3 indicates that this compound is a relatively nonpolar, lipophilic molecule.[3] This is a direct consequence of the largely aromatic structure, comprising a benzene and a pyrimidine ring, further substituted with a phenyl group. The presence of the chlorine atom also contributes to its nonpolar character. The two nitrogen atoms in the quinazoline ring introduce some polarity, but their effect is outweighed by the large hydrophobic surface area.

Based on the "like dissolves like" principle, it can be predicted that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents and lower solubility in highly polar solvents like water.[4][5]

Predicted Solubility Profile in Common Organic Solvents

While experimental data is paramount, a predictive solubility profile can guide solvent selection.

| Solvent | Polarity | Predicted Solubility of this compound | Rationale |